![molecular formula C12H16N2O2S B2567751 N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide CAS No. 941938-64-3](/img/structure/B2567751.png)
N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : A novel synthetic approach involving acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes is applied for the synthesis of di- and mono-oxalamides. This method is efficient for generating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant for N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide derivatives (Mamedov et al., 2016).
Chemical Stability and Reactivity : Certain oxalamide derivatives have been studied for their stability and reactivity in chemical processes. For instance, nitrogen-doped carbon materials derived from ionic liquids involving similar chemical structures demonstrate high activity and selectivity in catalytic processes, such as the electrochemical synthesis of hydrogen peroxide (Fellinger et al., 2012).
Applications in Material Science
Polymer Science : Oxalamides are integral in the development of polymers with specific properties. For example, N-isopropylacrylamide, a compound structurally related to N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide, is used in the synthesis of thermoresponsive polymers, which have applications in areas like drug delivery systems (Convertine et al., 2004).
Optoelectronic Materials : Research into conjugated polymer networks, where oxalamide structures may be relevant, demonstrates their potential in optoelectronic applications, such as in organic solar cells (Bildirir et al., 2018).
Catalytic Applications
- Electrocatalysis : Oxalamide derivatives are explored in catalysis, particularly in water oxidation processes. For instance, tetra-anionic tetradentate amidate ligands, which are structurally related to N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide, show potential in catalytic water oxidation with significant efficiency and lower overpotential (Garrido‐Barros et al., 2015).
Environmental and Green Chemistry
- Green Solvents : In the quest for more environmentally sustainable solvents, compounds like N-(2-hydroxybenzyl)-isopropylamine, which share a functional group with N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide, are being explored for their efficacy in catalyzing oxidation reactions in greener solvents (Janssen et al., 2011).
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-8(2)13-11(15)12(16)14-9-5-4-6-10(7-9)17-3/h4-8H,1-3H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDWHMUKIMOILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.